molecular formula C21H14N6OS2 B1667971 BTSA1

BTSA1

Cat. No.: B1667971
M. Wt: 430.5 g/mol
InChI Key: CTRCXGFSYFTJIW-UHFFFAOYSA-N
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Mechanism of Action

BTSA1, also known as (4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one, is a potent and selective activator of BAX . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of the environment on its action.

Target of Action

The primary target of this compound is the BCL-2 family protein BAX . BAX is a pro-apoptotic protein that plays a central role in the process of apoptosis . Overexpression of anti-apoptotic BCL-2 proteins can suppress BAX and its activators, contributing to tumor development and resistance to therapy .

Mode of Action

This compound binds with high affinity and specificity to the N-terminal activation site of BAX . This binding induces conformational changes to BAX, transforming inactive cytosolic BAX to its active oligomeric form . This transformation triggers the activation of BAX, leading to mitochondrial membrane permeabilization .

Biochemical Pathways

The activation of BAX by this compound affects the apoptosis pathway . Once activated, BAX molecules home in on and punch lethal holes in mitochondria, the parts of cells that produce energy . This leads to the release of cytochrome c and the activation of the caspase cascade of apoptosis .

Pharmacokinetics

This compound exhibits excellent pharmacokinetics . It is orally bioavailable and has a substantial half-life in plasma . These properties contribute to the bioavailability of this compound and its ability to reach therapeutically effective doses .

Result of Action

This compound-induced BAX activation effectively promotes apoptosis in leukemia cell lines and patient samples while sparing healthy cells . It potently suppresses human acute myeloid leukemia (AML) xenografts and increases host survival without toxicity .

Action Environment

The efficacy of this compound is regulated by the availability of anti-apoptotic BCL-2 proteins to inhibit activated BAX . Therefore, higher levels of cytosolic BAX monomer correlate with higher efficacy of BAX-mediated mitochondrial dysfunction . In addition, this compound shows improved stability compared to this compound in vitro .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BTSA1 involves a multi-step process starting with the preparation of the thiazole and pyrazole intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

BTSA1 primarily undergoes:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

BTSA1 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BTSA1

This compound is unique in its ability to directly activate BAX, unlike other compounds that act indirectly by inhibiting anti-apoptotic proteins. This direct activation leads to a more potent and selective induction of apoptosis in cancer cells, making this compound a promising candidate for cancer therapy .

Properties

IUPAC Name

5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yldiazenyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N6OS2/c28-19-18(24-25-20-22-11-12-29-20)17(15-9-5-2-6-10-15)26-27(19)21-23-16(13-30-21)14-7-3-1-4-8-14/h1-13,26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRCXGFSYFTJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=NC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.